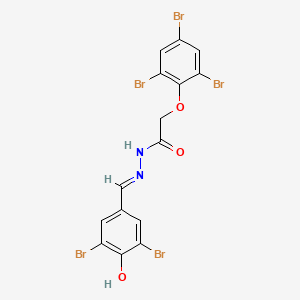![molecular formula C21H22NO3P B6091840 N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide](/img/structure/B6091840.png)
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide, also known as F-18 FDDNP, is a radiopharmaceutical compound that is used in positron emission tomography (PET) imaging to visualize the accumulation of beta-amyloid plaques in the brain. Beta-amyloid plaques are a hallmark of Alzheimer's disease and other neurodegenerative disorders, and the ability to visualize their accumulation in vivo has important implications for diagnosis, monitoring disease progression, and evaluating the efficacy of potential treatments.
Mecanismo De Acción
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP binds to beta-amyloid plaques in the brain through a non-covalent interaction with the beta-sheet structure of the amyloid fibrils. The binding affinity of this compound FDDNP for beta-amyloid plaques is thought to be mediated by its diphenylphosphoryl and furanyl groups, which interact with the hydrophobic core of the beta-sheet structure.
Biochemical and Physiological Effects:
This compound FDDNP is a radiopharmaceutical compound that is rapidly cleared from the body after administration. The compound does not have any significant biochemical or physiological effects on the body, as it is designed to target and bind specifically to beta-amyloid plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP is its ability to visualize beta-amyloid plaques in vivo, which allows for non-invasive monitoring of disease progression and evaluation of potential treatments. However, there are also some limitations to the use of this compound FDDNP in lab experiments. For example, the compound has a relatively short half-life, which limits the time window for imaging studies. In addition, the binding of this compound FDDNP to beta-amyloid plaques is not specific to Alzheimer's disease, and the compound may also bind to other types of amyloid fibrils in the brain.
Direcciones Futuras
There are several potential future directions for the use of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP in research and clinical applications. One area of interest is the development of new radiopharmaceutical compounds that can target specific types of beta-amyloid plaques in the brain. Another potential direction is the use of this compound FDDNP in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and computed tomography (CT), to provide more comprehensive information about the structure and function of the brain. Additionally, this compound FDDNP may be used in the development of new treatments for Alzheimer's disease and other neurodegenerative disorders, as it can be used to evaluate the efficacy of potential treatments in vivo.
Métodos De Síntesis
The synthesis of N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP involves the reaction of 2-(diphenylphosphoryl)ethyl bromide with 2-furylmethylamine to form the intermediate compound, N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)amine. This intermediate is then reacted with acetic anhydride to form the final product, this compound FDDNP. The radiolabeling with this compound is typically performed using a cyclotron and automated synthesis module.
Aplicaciones Científicas De Investigación
N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide FDDNP has been extensively studied in preclinical and clinical settings for its ability to visualize beta-amyloid plaques in the brain. PET imaging with this compound FDDNP has been used to identify beta-amyloid deposition in patients with Alzheimer's disease, mild cognitive impairment, and other neurodegenerative disorders. In addition to its diagnostic applications, this compound FDDNP has also been used to evaluate the efficacy of potential treatments for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-diphenylphosphorylethyl)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO3P/c1-18(23)22(17-19-9-8-15-25-19)14-16-26(24,20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-13,15H,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZXJULCFGCACD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6091768.png)

![5-(3-bromobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091784.png)

![ethyl 1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6091799.png)
![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4-piperidinol](/img/structure/B6091807.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6091808.png)
![3-[(cycloheptylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6091812.png)

![2-{1-(3-phenylpropyl)-4-[(2-phenyl-1,3-thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6091830.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B6091834.png)
![5-{5-[1-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6091838.png)
![N-(2-chlorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B6091841.png)

